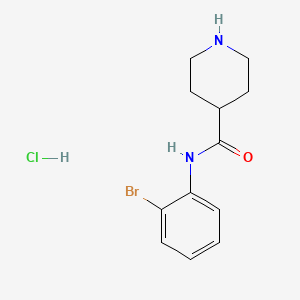

N-(2-bromophenyl)piperidine-4-carboxamide hydrochloride

説明

Systematic Nomenclature and Structural Identity

This compound represents a well-characterized heterocyclic compound with precise structural definition and standardized nomenclature. According to the International Union of Pure and Applied Chemistry naming conventions, the compound is systematically designated as N-(2-bromophenyl)piperidine-4-carboxamide;hydrochloride, reflecting its core structural components and salt formation. The compound possesses the molecular formula C₁₂H₁₆BrClN₂O, indicating the presence of twelve carbon atoms, sixteen hydrogen atoms, one bromine atom, one chlorine atom, two nitrogen atoms, and one oxygen atom within its molecular structure.

The structural identity of this compound is further defined through its various chemical identifiers and descriptors. The compound carries the PubChem Chemical Identifier number 47003155, which serves as a unique database reference for accessing comprehensive chemical information. The International Chemical Identifier string provides a standardized representation: InChI=1S/C12H15BrN2O.ClH/c13-10-3-1-2-4-11(10)15-12(16)9-5-7-14-8-6-9;/h1-4,9,14H,5-8H2,(H,15,16);1H, which encodes the molecular connectivity and stereochemistry. Additionally, the Simplified Molecular Input Line Entry System representation is expressed as C1CNCCC1C(=O)NC2=CC=CC=C2Br.Cl, providing a linear notation for the compound structure.

The molecular weight of this compound has been precisely determined as 319.62 grams per mole through computational analysis using PubChem version 2.2. This molecular weight reflects the combined mass contribution of all constituent atoms, including the hydrochloride salt component. The compound's three-dimensional structure features a piperidine ring system with a carboxamide substituent at the 4-position, which is further connected to a 2-bromophenyl group through an amide linkage. The hydrochloride salt formation occurs through protonation of the piperidine nitrogen, resulting in enhanced water solubility and crystalline stability.

| Property | Value | Method/Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₆BrClN₂O | PubChem Computational Analysis |

| Molecular Weight | 319.62 g/mol | PubChem 2.2 Algorithm |

| PubChem CID | 47003155 | Database Assignment |

| InChIKey | MISMJOHCYIZIMF-UHFFFAOYSA-N | InChI 1.07.2 Computation |

| SMILES | C1CNCCC1C(=O)NC2=CC=CC=C2Br.Cl | OEChem 2.3.0 Generation |

Historical Context in Heterocyclic Chemistry Research

The development and investigation of this compound occurs within the broader historical framework of heterocyclic chemistry research, which has evolved significantly since its origins in the early nineteenth century. The foundation of heterocyclic chemistry was established during the rapid expansion of organic chemistry in the 1800s, when pioneering chemists began isolating and characterizing compounds containing heteroatoms within cyclic structures. Brugnatelli's separation of alloxan from uric acid in 1818 marked one of the earliest documented investigations into heterocyclic compounds, establishing precedent for systematic study of nitrogen-containing ring systems.

The historical progression of heterocyclic chemistry research experienced significant advancement in the mid-nineteenth century through the work of several notable scientists. Dobereiner's production of furan compounds using sulfuric acid with starch in 1832 demonstrated the synthetic accessibility of oxygen-containing heterocycles. Subsequently, Runge's collection of pyrrole through dry distillation in 1834 expanded understanding of nitrogen-containing heterocyclic systems. These early discoveries laid the groundwork for the comprehensive investigation of piperidine and its derivatives that would emerge in later decades.

The industrial and pharmaceutical significance of heterocyclic chemistry became particularly evident in the early twentieth century through landmark achievements in synthetic chemistry applications. Friedlander's superseding of the agriculture industry with synthetic chemistry through indigo dye production around 1906 demonstrated the commercial viability of heterocyclic compounds. This achievement highlighted the potential for synthetic heterocyclic compounds to replace natural products in various applications. The discovery of petroleum origin through chlorophyll compound isolation from natural oil by Tribe in 1936 further emphasized the importance of heterocyclic chemistry in understanding natural product structures.

The introduction of Chargaff's rule in 1951 marked a pivotal moment in recognizing the genetic significance of heterocyclic chemistry, particularly through the identification of purine and pyrimidine bases as fundamental components of genetic codes. This discovery established heterocyclic compounds as essential building blocks of biological systems, providing scientific justification for intensive research into synthetic heterocyclic derivatives. The recognition that approximately 59 percent of drugs approved by regulatory authorities contain nitrogen in ring structures underscores the continued relevance of heterocyclic chemistry research in contemporary pharmaceutical development.

Position Within Piperidine Carboxamide Derivatives

This compound occupies a distinctive position within the extensive family of piperidine carboxamide derivatives, which have emerged as important structural motifs in medicinal chemistry and pharmaceutical research. The compound shares structural similarities with numerous other piperidine carboxamide derivatives that have been investigated for various biological activities and therapeutic applications. Research has demonstrated that piperidine carboxamide compounds exhibit diverse pharmacological properties, including activity against specific enzyme targets and receptor systems.

The structural classification of this compound places it among substituted piperidine-4-carboxamides, where the carboxamide functionality is positioned at the 4-position of the piperidine ring system. This structural arrangement is shared by numerous other biologically active compounds, including those investigated as DNA gyrase inhibitors in mycobacterial systems. The presence of the 2-bromophenyl substituent on the amide nitrogen distinguishes this compound from other piperidine carboxamide derivatives and contributes to its unique chemical and potentially biological properties.

Comparative analysis with related compounds reveals the significance of structural modifications in determining biological activity and pharmacological properties. For instance, research on CCR5 antagonists has identified piperidine-4-carboxamide derivatives with potent anti-HIV-1 activity, demonstrating the therapeutic potential of this structural class. Similarly, investigations into senescence-inducing molecules have identified N-arylpiperidine-3-carboxamide derivatives with antimelanoma activities, highlighting the versatility of piperidine carboxamide scaffolds in drug discovery.

The synthetic accessibility and structural diversity of piperidine carboxamide derivatives have made them attractive targets for medicinal chemistry research and pharmaceutical development. Recent studies have explored various synthetic approaches for preparing piperidine carboxamide derivatives, including amide coupling reactions with substituted sulfonyl chlorides and other electrophilic reagents. These synthetic methodologies enable the preparation of diverse compound libraries for biological screening and structure-activity relationship studies.

特性

IUPAC Name |

N-(2-bromophenyl)piperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O.ClH/c13-10-3-1-2-4-11(10)15-12(16)9-5-7-14-8-6-9;/h1-4,9,14H,5-8H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MISMJOHCYIZIMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)NC2=CC=CC=C2Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)piperidine-4-carboxamide hydrochloride typically involves the reaction of 2-bromobenzoyl chloride with piperidine-4-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then isolated and purified using industrial-scale chromatography or crystallization methods .

化学反応の分析

Types of Reactions

N-(2-bromophenyl)piperidine-4-carboxamide hydrochloride can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: It can undergo intramolecular cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, thiols, and amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

科学的研究の応用

Chemistry

N-(2-bromophenyl)piperidine-4-carboxamide hydrochloride serves as an important intermediate in organic synthesis. It is utilized to create more complex organic molecules through various chemical reactions:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols, allowing for the formation of various derivatives.

- Oxidation and Reduction Reactions : The compound can be oxidized or reduced to yield different derivatives, expanding its utility in synthetic chemistry.

- Cyclization Reactions : It can undergo intramolecular cyclization to generate more complex heterocyclic structures.

Biology

The compound has been investigated for its biological activities, particularly its effects on enzymes and receptors:

- Receptor Modulation : It can bind to specific receptors, influencing signal transduction pathways. This property is significant in drug development targeting various diseases.

- Enzyme Interaction : Studies indicate that it affects the activity of certain enzymes, which may lead to therapeutic effects .

Medicine

This compound is explored for potential therapeutic applications:

- Antiviral Activity : Research suggests it may possess antiviral properties, particularly against HIV. Related compounds have shown inhibition of HIV-1 replication by binding to CCR5 receptors.

- Neuroprotective Effects : Preliminary studies indicate potential applications in treating neurodegenerative diseases such as Parkinson's disease due to its neuroprotective properties .

Case Study 1: Antiviral Properties

A study evaluated the antiviral efficacy of this compound against HIV. The results indicated that derivatives of this compound could inhibit HIV replication effectively by targeting CCR5 receptors. This finding opens avenues for developing new antiviral therapies based on this scaffold.

Case Study 2: Neuroprotection

In another investigation, computer-aided drug design was employed to assess the neuroprotective effects of this compound. The results suggested that it could mitigate neuronal damage associated with neurodegenerative diseases, warranting further exploration into its mechanism of action and therapeutic potential.

作用機序

The mechanism of action of N-(2-bromophenyl)piperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to and modulate the activity of certain enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .

類似化合物との比較

Substituent Variations on the Aromatic Ring

Key Observations :

- Bromine vs. Hydroxyl : The bromine substituent increases lipophilicity, favoring blood-brain barrier penetration, whereas the hydroxyl group (e.g., in ) enhances aqueous solubility but may reduce CNS activity.

- Electron-Donating/Withdrawing Groups: The cyano group in is strongly electron-withdrawing, altering electronic distribution and binding kinetics.

Core Structural Modifications

Key Observations :

- Carboxamide Importance : The carboxamide group in the target compound enables hydrogen bonding, critical for target engagement. Its absence in limits biological activity.

- Bicyclic vs. Monocyclic Cores: AT-1001 HCl’s bicyclic structure () may enhance receptor selectivity but complicates synthesis compared to piperidine derivatives.

Pharmacological Activity

生物活性

N-(2-bromophenyl)piperidine-4-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a 2-bromophenyl group and a carboxamide functional group. Its molecular formula is with a molecular weight of approximately 319.63 g/mol. The presence of the bromine atom in the phenyl ring may influence its interaction with biological targets.

The compound exhibits its biological activity primarily through:

- Receptor Modulation : It can bind to and modulate the activity of various receptors, impacting signal transduction pathways.

- Enzyme Interaction : The compound has been shown to affect the activity of specific enzymes, which may lead to therapeutic effects in various conditions.

Antiviral Activity

Research indicates that this compound may possess antiviral properties, particularly against HIV. A related compound, TAK-220, demonstrated potent inhibition of HIV-1 replication by binding to CCR5 receptors, suggesting that similar derivatives could exhibit anti-HIV activity .

Neuroprotective Effects

Studies have suggested potential neuroprotective effects associated with this compound. Computer-aided evaluations indicate its possible applications in treating central nervous system diseases, including Parkinson's disease and other neurodegenerative conditions .

Antimicrobial Properties

The compound's structural analogs have shown antimicrobial activity, indicating that this compound may also exhibit similar properties. Inhibitory effects on various bacterial strains have been documented, reinforcing its potential as an antimicrobial agent .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds within the piperidine class:

| Study | Findings | Activity |

|---|---|---|

| Discovery of TAK-220 | High CCR5 binding affinity (IC(50) = 3.5 nM) | Anti-HIV |

| Evaluation of piperidine derivatives | Antiparkinsonian and anti-inflammatory effects predicted | CNS diseases |

| Antibacterial assays | Compounds exhibited activity comparable to standard antibiotics | Antimicrobial |

Q & A

Q. What are the common synthetic routes for N-(2-bromophenyl)piperidine-4-carboxamide hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via amide coupling or nucleophilic substitution. For example:

- Amide Coupling : Piperidine-4-carboxamide intermediates react with bromophenyl derivatives using coupling agents like HOBt/EDC (yield: 60-85%) or isobutyl chloroformate (yield: ~70%) under inert atmospheres .

- Nucleophilic Substitution : Chloropyridine derivatives (e.g., compound 16 in ) react with amines at elevated temperatures (90–120°C) in polar solvents like DMF, yielding products in moderate to high yields (50–90%) .

Optimization Tips : - Use anhydrous solvents and inert gas to prevent hydrolysis.

- Monitor reaction progress via TLC or HPLC.

- For low yields, consider alternative coupling reagents (e.g., DCC vs. EDC) or extended reaction times .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

- NMR Spectroscopy : Confirm structural integrity via H/C NMR, focusing on aromatic protons (6.5–8.0 ppm) and piperidine carbons (δ 40–60 ppm) .

- X-ray Crystallography : Resolve crystal structures to verify stereochemistry (e.g., monoclinic systems with unit cell parameters: , ) .

- HPLC : Assess purity (>95%) using C18 columns with UV detection (λ = 254 nm) .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Keep in airtight containers under argon at –20°C to prevent degradation .

- Safety : Use PPE (gloves, goggles) due to potential toxicity (H302: harmful if swallowed). Avoid exposure to moisture or heat (P210: keep away from ignition sources) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in synthesis yields across different methods?

Methodological Answer: Yield variations arise from reagent reactivity and purification efficiency. For example:

- Suzuki-Miyaura Cross-Coupling : Moderate yields (50–60%) due to steric hindrance from bromophenyl groups .

- Amide Coupling : Higher yields (70–85%) with HOBt/EDC vs. isobutyl chloroformate due to better activation of carboxylic acids .

Troubleshooting : - Screen Pd catalysts (e.g., Pd(PPh) vs. PdCl) for cross-coupling efficiency.

- Use microwave-assisted synthesis to reduce reaction times and improve yields .

Q. What computational strategies are used to predict the pharmacological targets of this compound?

Methodological Answer:

- Molecular Docking : Simulate binding to enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) using AutoDock Vina. Focus on hydrogen bonding with catalytic residues (e.g., Tyr177) .

- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories in GROMACS. Metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .

Q. How can impurity profiles be minimized during large-scale synthesis?

Methodological Answer:

- Byproduct Analysis : Identify impurities (e.g., unreacted bromophenyl intermediates) via LC-MS.

- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, hexane/EtOAc gradient) .

- Process Control : Maintain stoichiometric ratios and monitor reaction pH (optimal range: 7–8 for amide coupling) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。